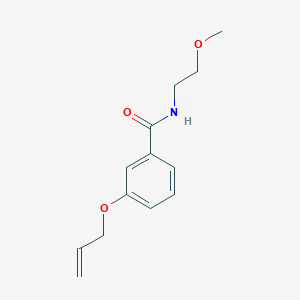
N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide, also known as NBOMe-2C-I, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has gained popularity in recent years due to its psychedelic effects. NBOMe-2C-I is a derivative of the 2C family of drugs, which are known for their potent hallucinogenic properties.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition, and is known to be the primary target of hallucinogenic drugs. This compound also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C, which may contribute to its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other hallucinogenic drugs. It is known to produce altered states of consciousness, including changes in perception, thought, and mood. It can also cause visual and auditory hallucinations, synesthesia, and altered time perception. The physiological effects of this compound include increased heart rate, blood pressure, and body temperature, as well as dilated pupils and muscle tension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and behavioral processes. However, there are also several limitations to using this compound in lab experiments. One of the main limitations is its potential for toxicity, which can vary depending on the dose and route of administration. It is also important to note that this compound is a controlled substance in many countries, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide. One area of interest is the investigation of its potential therapeutic uses, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of new compounds that are more selective and less toxic than this compound. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
Conclusion:
In conclusion, this compound is a potent hallucinogenic drug that has gained popularity in recent years due to its psychedelic effects. It is a derivative of the 2C family of drugs and acts as a partial agonist at the 5-HT2A receptor. This compound has been the subject of extensive scientific research, particularly in the areas of mechanism of action and biochemical and physiological effects. While it has several advantages for lab experiments, there are also limitations to its use. Future research on this compound will likely focus on its potential therapeutic uses, the development of new compounds, and further investigation of its mechanism of action.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide has been the subject of extensive scientific research due to its potent hallucinogenic properties. It has been used in various studies to investigate the effects of hallucinogenic drugs on the brain and behavior. One of the main areas of research has been the investigation of the mechanism of action of this compound, which is discussed in the next section.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-6-5-7-13(16(11)22-4)17(19)18-14-10-12(20-2)8-9-15(14)21-3/h5-10H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHZQCPVHXYDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{3-methoxy-4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401287.png)
![1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4401290.png)

![N-1-adamantyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401302.png)
![N-{2-[(3-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B4401315.png)




![2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4401359.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4401371.png)

![4-[3-(3-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4401386.png)